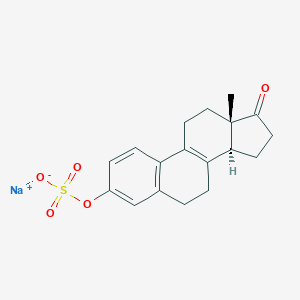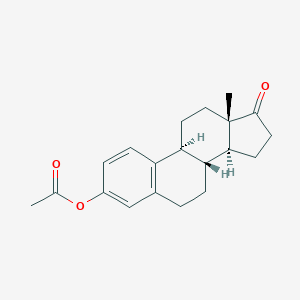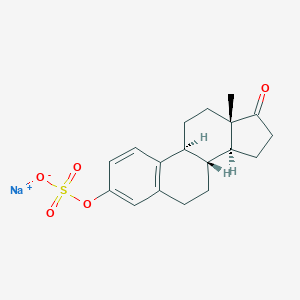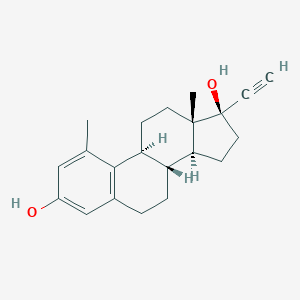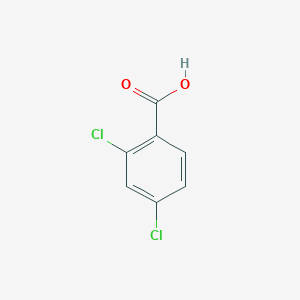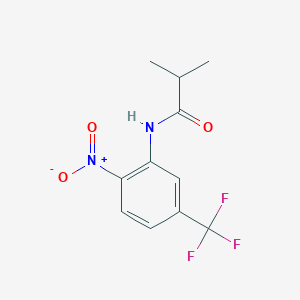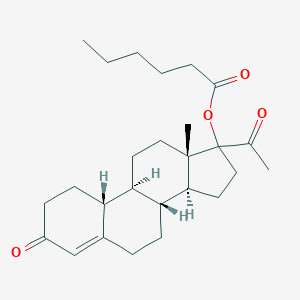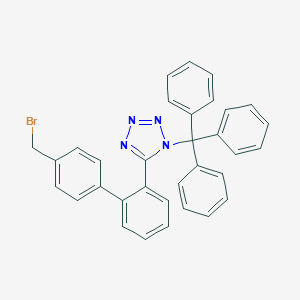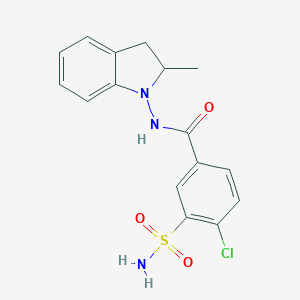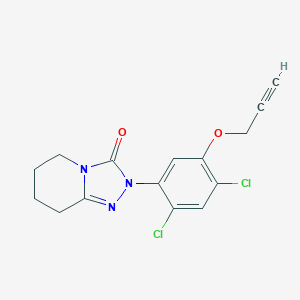
アザフェニジン
概要
説明
Azafenidin is a triazolinone herbicide used to control broad-leaved weeds and grasses . It has a low solubility, is semi-volatile, and moderately persistent in soil . It does not persist in water in daylight conditions .
Synthesis Analysis
The commercial synthesis of Azafenidin involved the discovery of a novel synthesis of the triazolinone ring system and a practical, environmentally benign process to 5-cyanovaleramide . The process began with the selective hydrolysis of DuPont’s nylon intermediate, adiponitrile, to 5-cyanovaleramide .Molecular Structure Analysis
Azafenidin has a molecular formula of C15H13Cl2N3O2 . It has an average mass of 338.189 Da and a monoisotopic mass of 337.038483 Da .Chemical Reactions Analysis
The synthesis of Azafenidin involves chemical reactions that are critical to its formation. The discovery of a novel synthesis of the triazolinone ring system was a significant breakthrough in enabling Azafenidin to be manufactured at an acceptable cost .Physical and Chemical Properties Analysis
Azafenidin has a low solubility, is semi-volatile, and moderately persistent in soil . It does not persist in water in daylight conditions .科学的研究の応用
サトウキビ栽培における雑草防除
アザフェニジンは、しばしばヘキサジノンと組み合わせて使用され、サトウキビ栽培における雑草防除に選択的かつ効果的であることがわかっています . この除草剤は、雨季の初期および後期に出現後、いずれの段階でも散布することができます . ただし、後期に出現後に散布すると、除草剤はサトウキビに大きな被害を与える傾向があることに注意してください .
ユーカリ・カマルドゥレンシスにおける雑草防除
アザフェニジンは、ユーカリ・カマルドゥレンシスにおける雑草防除にも使用されています . 出現前条件下で、500 g a.i. ha-1 以上で散布した場合、アザフェニジンは、ブラキアリア・デクンベンス、コムメリーナ・ベンガレンシス、リカルディア・ブラジリエンス、シダ・サンタレムネンシスなど、さまざまな種類の雑草の防除に効果的であることがわかりました . この除草剤の効果は、散布後最大180日間持続します .
寒冷期および暖期の発芽雑草の防除
アザフェニジンは、コードネームDPX-R6447で、サトウキビにおける寒冷期および暖期のいずれの発芽雑草の出現前防除についても評価されています . 植え付け時に0.56〜1.12 kg ai/haの割合で散布すると、アザフェニジンは、多くの寒冷期の雑草に対して良好から優れての防除効果を示しました .
作用機序
Target of Action
Azafenidin, a triazolinone herbicide, primarily targets broad-leaved weeds and grasses . Its main biochemical target is the enzyme protoporphyrinogen oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
Azafenidin acts by inhibiting the activity of PPO . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this photosensitizer produces reactive oxygen species that cause lipid peroxidation and cell membrane damage, ultimately leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Azafenidin is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, Azafenidin prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the production of chlorophyll and heme . This disruption affects the plant’s ability to perform photosynthesis and produce energy, leading to plant death .
Pharmacokinetics
Azafenidin exhibits low solubility and is semi-volatile .
Result of Action
The action of Azafenidin at the molecular and cellular level results in the disruption of chlorophyll and heme biosynthesis, leading to the death of the plant . The accumulation of protoporphyrin IX causes the production of reactive oxygen species, leading to lipid peroxidation and cell membrane damage . This results in the effective control of broad-leaved weeds and grasses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azafenidin. Its efficacy can be affected by factors such as soil type, moisture levels, and temperature . For instance, Azafenidin is moderately persistent in soil, suggesting that it may be more effective in environments with certain soil types .
Safety and Hazards
将来の方向性
A novel nitrile hydratase from the strain Rhodococcus erythropolis CCM2595, exhibiting high regioselectivity with higher substrate specificity toward dinitriles than mononitriles, was found . This could potentially be used in commercial applications of 5-CVAM, an important intermediate of Azafenidin .
生化学分析
Biochemical Properties
Azafenidin interacts with various biomolecules in its role as a herbicide. It functions as a protoporphyrinogen oxidase inhibitor . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, and its inhibition disrupts these processes, leading to the death of the plant .
Cellular Effects
Azafenidin’s primary cellular effect is the disruption of chlorophyll and heme biosynthesis, which are vital for plant growth and survival . This disruption occurs due to the inhibition of the enzyme protoporphyrinogen oxidase
Molecular Mechanism
Azafenidin exerts its effects at the molecular level primarily through the inhibition of the enzyme protoporphyrinogen oxidase . This enzyme is crucial in the biosynthetic pathway of chlorophyll and heme. By inhibiting this enzyme, Azafenidin disrupts these pathways, leading to the death of the plant .
Temporal Effects in Laboratory Settings
It is known that Azafenidin is semi-volatile and moderately persistent in soil . It does not persist in water in daylight conditions
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Azafenidin dosage in animal models. It is known that Azafenidin is not highly toxic to mammals
Metabolic Pathways
Azafenidin is involved in the metabolic pathway of chlorophyll and heme biosynthesis, where it acts as an inhibitor of the enzyme protoporphyrinogen oxidase
Transport and Distribution
It is known that Azafenidin is semi-volatile and can be moderately mobile in the environment
Subcellular Localization
Given its role as a protoporphyrinogen oxidase inhibitor, it is likely to be localized in the chloroplasts where this enzyme is found
特性
IUPAC Name |
2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEMATDHVZOBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034205 | |
| Record name | Azafenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68049-83-2 | |
| Record name | Azafenidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azafenidin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azafenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAFENIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
